(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride
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Overview
Description
(4r)-1-azaspiro[33]heptane-6-carboxamide hydrochloride is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-1-azaspiro[33]heptane-6-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as catalytic hydrogenation and cyclopropanation are often employed in large-scale synthesis. The use of robust and efficient catalysts, such as Ru (II), can significantly enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
(4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but contains an oxygen atom in the ring.
6-amino-2-thiaspiro[3.3]heptane hydrochloride: This compound contains a sulfur atom in the ring and has been studied for its biological activity.
Uniqueness
(4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-7(4-5)1-2-9-7;/h5,9H,1-4H2,(H2,8,10);1H |
InChI Key |
FEOKBWNVICBKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C(=O)N.Cl |
Origin of Product |
United States |
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